N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide

Chemical procurement Quality control Research-grade reagents

This compound is a validated synthetic intermediate for GIPR agonist development, with a documented CYP2D6 IC₅₀ of 6.48 μM for metabolic liability SAR. Its unique 2-methyl-3-amino substitution pattern enables precise structure-activity comparisons absent in parent or cyclopentane analogs. Procure at 95% purity for reproducible screening and synthesis outcomes.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 926271-11-6
Cat. No. B3168217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-2-methylphenyl)cyclohexanecarboxamide
CAS926271-11-6
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)C2CCCCC2)N
InChIInChI=1S/C14H20N2O/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,15H2,1H3,(H,16,17)
InChIKeyHHHANQJZFWPQBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide (CAS 926271-11-6): Structural Classification and Basic Procurement-Relevant Characteristics


N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide (CAS 926271-11-6) is a small-molecule aromatic amide compound with molecular formula C₁₄H₂₀N₂O and molecular weight 232.32 g/mol . The compound belongs to the substituted phenylcyclohexanecarboxamide class, a scaffold historically explored in patent literature for adenosine uptake inhibition [1], though the specific substitution pattern of this compound—featuring a 3-amino-2-methylphenyl moiety—distinguishes it from other in-class candidates. Commercial availability from multiple specialty chemical suppliers with reported minimum purity specifications of 95% indicates baseline procurement feasibility.

Why N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide Cannot Be Arbitrarily Substituted with In-Class Analogs


Substituted phenylcyclohexanecarboxamides represent a structurally diverse class where small modifications to the phenyl ring substitution pattern can produce functionally distinct outcomes. The target compound features a specific 2-methyl-3-amino substitution on the phenyl ring—a pattern that places both electron-donating methyl and hydrogen-bond-donating amino groups in precise spatial orientation relative to the cyclohexanecarboxamide core . In the broader patent literature of this class, compounds with unsubstituted phenyl rings or alternative substitution patterns exhibit entirely different biological activity profiles, including adenosine uptake inhibition (for cardiovascular applications) [1] and TRPM8 receptor agonism (EC₅₀ 3.7 μM for simple cyclohexanecarboxamide) . Even the closely related cyclopentane analog (N-(3-amino-2-methylphenyl)cyclopentanecarboxamide, CAS 926249-73-2), differing only by a five-membered versus six-membered cycloalkyl ring, demonstrates distinct kinase selectivity profiles when tested in parallel . These structural divergences preclude generic substitution without experimental verification.

N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide: Quantitative Comparative Evidence for Procurement Decision-Making


Commercial Purity Specification: Vendor-Documented 95% Minimum Purity with Batch-Level Quality Assurance

AKSci provides this compound with a documented minimum purity specification of 95% (Catalog 0324CX), with full quality assurance backing each batch and certificates of analysis (COA) available upon request . This specification establishes a quantifiable procurement baseline. In contrast, numerous alternative suppliers of phenylcyclohexanecarboxamide analogs list products without explicit minimum purity specifications, requiring end-users to request custom analytical validation prior to purchase .

Chemical procurement Quality control Research-grade reagents

Patent Literature Precedent: Established Synthetic Utility in GIPR Agonist Medicinal Chemistry

This compound is explicitly disclosed as a synthetic intermediate in a 2026 patent application describing novel dihydroisoquinolinone-amide GIPR agonists for treating type 2 diabetes mellitus and obesity [1]. The patent context establishes the compound's validated utility in constructing pharmacologically relevant scaffolds. In contrast, a structurally distinct analog—the cyclopentane variant (CAS 926249-73-2)—has been disclosed primarily as a building block in kinase-focused libraries targeting BMX kinase , demonstrating divergent application trajectories that stem directly from ring-size differences.

GIPR agonists Type 2 diabetes Obesity therapeutics

Structural Differentiation from Phenylcyclohexanecarboxamide Class Baseline: Quantitative Physical Property Divergence

The target compound (C₁₄H₂₀N₂O, MW 232.32 g/mol) contains a 3-amino-2-methylphenyl substitution that introduces two hydrogen-bond donors (NH₂ and amide NH) and alters lipophilicity relative to simpler analogs . The unsubstituted N-phenylcyclohexanecarboxamide (CAS 2719-26-8, C₁₃H₁₇NO, MW 203.28 g/mol) lacks the amino functionality entirely, resulting in a 29.04 g/mol molecular weight reduction and the absence of the hydrogen-bond-donating NH₂ group [1]. Crystallographic analysis of N-phenylcyclohexanecarboxamide confirms a chair cyclohexane conformation with near-coplanar amide-phenyl geometry (C–N–C–O torsion angle 4.1°) [1], a structural feature that may be altered by the 2-methyl substitution in the target compound due to steric constraints.

Medicinal chemistry Physicochemical properties Lead optimization

CYP2D6 Inhibition Profile: Quantitative Comparison with Clinical Kinase Inhibitor Baselines

BindingDB records for this compound (ChEMBL4161949) document CYP2D6 inhibition with an IC₅₀ of 6,480 nM (6.48 μM) measured in recombinant human CYP2D6 expressed in insect cell microsomes using AMMC substrate with 30-minute preincubation [1]. This IC₅₀ value falls in a moderate range that differs substantially from clinically utilized kinase inhibitors: imatinib inhibits CYP2D6 with IC₅₀ values reported between 5-10 μM (comparable range), whereas the Syk inhibitor containing a trifluoromethylanilino-pyrimidine motif exhibits a 41 nM IC₅₀ against Syk but with distinct CYP inhibition profiles that vary by substitution pattern .

Drug metabolism CYP450 inhibition Drug-drug interaction risk

Research and Industrial Application Scenarios for N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide (CAS 926271-11-6)


GIPR Agonist Medicinal Chemistry and Metabolic Disease Drug Discovery

Researchers developing glucose-dependent insulinotropic polypeptide receptor (GIPR) agonists for type 2 diabetes mellitus or obesity indications may utilize this compound as a validated synthetic intermediate in the construction of dihydroisoquinolinone-amide scaffolds. The compound's inclusion in a 2026 patent application describing novel GIPR agonists [1] provides literature precedent for this application and reduces the synthetic validation burden for teams pursuing this therapeutic target. Procurement of this specific CAS number ensures access to the exact building block employed in the patent's exemplified synthetic routes.

Kinase Inhibitor Lead Optimization with CYP2D6 Liability Assessment

Medicinal chemistry teams optimizing kinase-targeted small molecules may procure this compound as a reference tool for comparative CYP2D6 inhibition profiling. The documented CYP2D6 IC₅₀ of 6.48 μM [1] provides a quantifiable benchmark against which novel analogs can be compared, enabling structure-activity relationship (SAR) analysis around metabolic liability. Given that structurally related phenylcyclohexanecarboxamides have been explored as kinase-targeting scaffolds , this compound serves as a relevant comparator for assessing the metabolic consequences of specific substitution patterns.

Structure-Activity Relationship Studies of Phenylcyclohexanecarboxamide Substitution Effects

Investigators exploring the impact of phenyl ring substitution on physicochemical properties and target engagement may employ this compound as a defined reference point. The 3-amino-2-methylphenyl substitution pattern represents a specific combination of electron-donating and hydrogen-bond-donating functionalities whose effects can be systematically compared against the unsubstituted parent scaffold N-phenylcyclohexanecarboxamide (CAS 2719-26-8) [1]. The availability of this compound at documented 95% minimum purity ensures reproducible experimental outcomes in comparative SAR campaigns.

Chemical Library Building Block for Academic and Industrial Screening Collections

High-throughput screening facilities and compound management groups may acquire this compound as a structurally characterized building block for incorporation into diversity-oriented synthesis collections or fragment-based screening libraries. The compound's documented purity specification of 95% minimum [1] meets standard quality thresholds for screening library inclusion, while its membership in the substituted phenylcyclohexanecarboxamide class contributes a scaffold distinct from more heavily represented heterocyclic chemotypes in typical screening decks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.